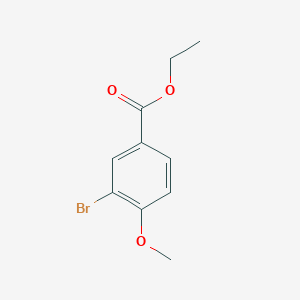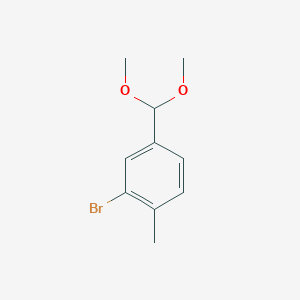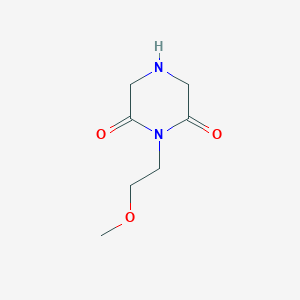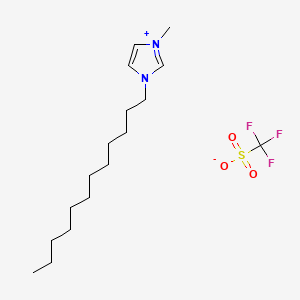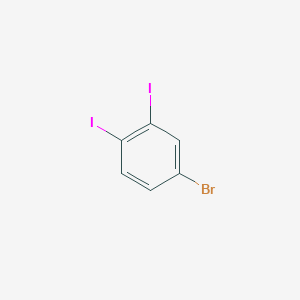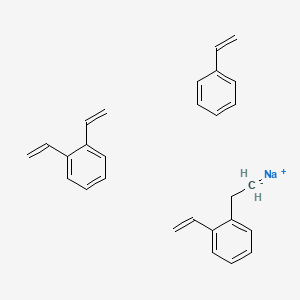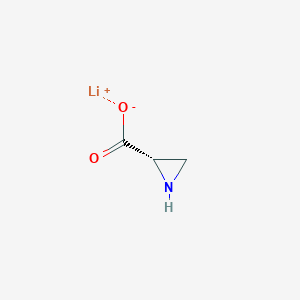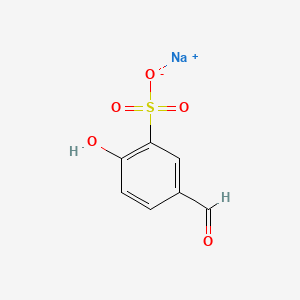
2-Fluoro-5-methoxycinnamic acid
Descripción general
Descripción
2-Fluoro-5-methoxycinnamic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 . The IUPAC name for this compound is (2E)-3-(5-fluoro-2-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ . The InChI key is WWZPWGXNJORULY-GORDUTHDSA-N .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The compound’s density and boiling point are not specified in the searched resources.Aplicaciones Científicas De Investigación
Antidepressant-like Effects
2-Fluoro-5-methoxycinnamic acid, as part of the cinnamic acid derivatives, has been studied for its potential beneficial effects in the prevention and treatment of disorders linked to oxidative stress and inflammation. Research on ferulic acid, a closely related compound, suggests that cinnamic acid derivatives could have antidepressant-like effects through modulation of the serotonergic system. This was evidenced by their performance in tests like the forced swimming test (FST) and tail suspension test (TST) in mice, which are indicative of potential antidepressant properties (Zeni, Zomkowski, Maraschin, Rodrigues, & Tasca, 2012).
Hypoglycemic Potential
Cinnamic acid derivatives, including this compound, have been explored for their hypoglycemic effects. Studies involving structural modifications of these compounds have led to significant findings in managing blood glucose levels, as seen in research on repaglinide, a hypoglycemic agent derived from benzoic acid derivatives. These studies highlight the potential of structurally related compounds in diabetes management and their mechanism of action (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).
Fluorescence Properties
The fluorescence properties of cinnamic acid derivatives, including this compound, have been a subject of study, particularly in the development of fluorescent probes. For instance, research on 5-methoxy-2-pyridylthiazoles, which share structural similarities with this compound, has shown these compounds exhibit pH-sensitive fluorescent behavior with dual-emission in aqueous systems, indicating their potential application in fluorescence-based sensors and molecular probes (Zheng, Jin, Sun, & Yan, 2006).
Antibacterial Activity
The antibacterial properties of cinnamic acid derivatives have also been explored, with studies on fluoro-substituted quinolone derivatives demonstrating potent in vitro antibacterial activity. This suggests that this compound and its related compounds could be valuable in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Asahina, Iwase, Iinuma, Hosaka, & Ishizaki, 2005).
Embryotoxicity Prediction
In the realm of toxicology, the effects of chemical compounds on embryonic development are crucial. Studies utilizing in vitro methods, like the embryonic stem cell test (EST), alongside in silico techniques, have been employed to predict the in vivo embryotoxic potential of compounds, including those structurally related to this compound. This integrative approach aids in assessing the safety profile of new compounds with implications in regulatory testing and drug development (Verwei, van Burgsteden, Krul, van de Sandt, & Freidig, 2006).
Propiedades
IUPAC Name |
(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKLPZLSEETO-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623188 | |
| Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682805-01-2 | |
| Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



